Methyl 2-(bromomethyl)-4-nitrobenzoate
Overview
Description
“Methyl 2-(bromomethyl)-4-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO4 . It is a solid at 20°C and should be stored under inert gas due to its sensitivity to light and air .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(bromomethyl)-4-nitrobenzoate” are not available in the searched resources, bromomethyl compounds have been known to undergo various reactions. For instance, Methyl 2-(bromomethyl)acrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Scientific Research Applications
1. Use in the Detection of Genotoxic Impurities
Methyl 2-(bromomethyl)-4-nitrobenzoate (MPN) is identified in the development and validation of an HPLC method for detecting genotoxic impurities in lenalidomide, a medicinal compound. The method demonstrated effectiveness in simultaneously detecting and quantifying MPN along with other related impurities (Gaddam et al., 2020).
2. Role in the Synthesis of Pharmaceutical Compounds
MPN is used in the synthesis of lenalidomide, an anticancer drug. It serves as a key raw material in the drug's synthesis, showcasing its role in the development of significant pharmaceutical compounds (Ponomaryov et al., 2015).
3. Application in Solid-Phase Synthesis
This compound is utilized in solid-phase synthesis processes. For instance, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, a related compound, is used in the synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives, highlighting its importance in organic synthesis and chemical engineering (Zhang et al., 2004).
4. Involvement in Heterocyclic Synthesis
It's also significant in the field of heterocyclic synthesis. The compound is part of a process for creating structurally diverse and potentially bioactive molecules, as seen in the synthesis of indoles via palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes (Söderberg et al., 2003).
5. Role in Analytical Chemistry
In analytical chemistry, MPN is a subject of study for stability-indicating methods. For instance, its stability and selectivity have been evaluated using high-performance liquid chromatography-ultraviolet assays, contributing to our understanding of the stability of bioactive nitrocompounds (Freitas et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(bromomethyl)-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKFDOPHHNVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568027 | |
Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-4-nitrobenzoate | |
CAS RN |
133446-99-8 | |
Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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